molecular formula C18H16Br3N3O3 B11100108 N-(4-bromophenyl)-5-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-5-oxopentanamide

N-(4-bromophenyl)-5-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B11100108
M. Wt: 562.0 g/mol
InChI Key: SYDHBJUVACNSHH-LSHDLFTRSA-N
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Description

N-(4-BROMOPHENYL)-5-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE is a complex organic compound characterized by the presence of multiple bromine atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-5-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromophenylhydrazine and 3,5-dibromo-4-hydroxybenzaldehyde under acidic or basic conditions to form the hydrazone intermediate. This intermediate is then reacted with a suitable acylating agent to introduce the oxopentanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-5-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a hydrazine derivative.

Scientific Research Applications

N-(4-BROMOPHENYL)-5-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-5-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl moiety but differs in the overall structure and functional groups.

    4-[(4-Bromophenyl)ethynyl]pyridine: Contains a bromophenyl group and is used in coordination chemistry and material science.

Uniqueness

N-(4-BROMOPHENYL)-5-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE is unique due to its combination of multiple bromine atoms and functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16Br3N3O3

Molecular Weight

562.0 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C18H16Br3N3O3/c19-12-4-6-13(7-5-12)23-16(25)2-1-3-17(26)24-22-10-11-8-14(20)18(27)15(21)9-11/h4-10,27H,1-3H2,(H,23,25)(H,24,26)/b22-10+

InChI Key

SYDHBJUVACNSHH-LSHDLFTRSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)Br

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)Br

Origin of Product

United States

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